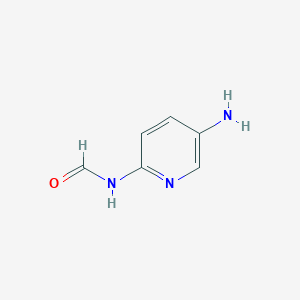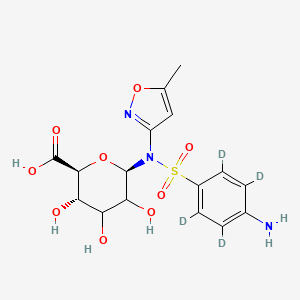![molecular formula C13H17BrClNO2 B13858120 tert-butyl N-[(4-bromo-3-chlorophenyl)methyl]-N-methylcarbamate](/img/structure/B13858120.png)
tert-butyl N-[(4-bromo-3-chlorophenyl)methyl]-N-methylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl N-[(4-bromo-3-chlorophenyl)methyl]-N-methylcarbamate: is an organic compound with the molecular formula C11H13BrClNO2 It is a carbamate derivative, characterized by the presence of a tert-butyl group, a bromine atom, and a chlorine atom attached to a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(4-bromo-3-chlorophenyl)methyl]-N-methylcarbamate typically involves the reaction of tert-butyl carbamate with 4-bromo-3-chlorobenzyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality and efficiency .
化学反応の分析
Types of Reactions:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Products: Various substituted phenyl derivatives.
Hydrolysis Products: Corresponding amine and carbon dioxide.
Oxidation Products: Oxidized derivatives of the phenyl ring.
Reduction Products: Reduced derivatives of the phenyl ring.
科学的研究の応用
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics .
Biology:
- Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions .
Medicine:
- Explored for its potential therapeutic applications, including as a precursor for drug development .
Industry:
- Utilized in the production of agrochemicals and pharmaceuticals.
- Applied in the development of new materials with specific properties .
作用機序
The mechanism of action of tert-butyl N-[(4-bromo-3-chlorophenyl)methyl]-N-methylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity. The presence of bromine and chlorine atoms can enhance the compound’s binding affinity and specificity for certain targets .
類似化合物との比較
- tert-Butyl N-[(4-bromo-3-chlorophenyl)methyl]carbamate
- tert-Butyl N-[(4-bromo-3-chlorophenyl)methyl]-N-ethylcarbamate
- tert-Butyl N-[(4-bromo-3-chlorophenyl)methyl]-N-isopropylcarbamate
Comparison:
- Structural Differences: The main difference lies in the substituents attached to the nitrogen atom of the carbamate group. These variations can influence the compound’s reactivity, solubility, and biological activity.
- Unique Features: tert-Butyl N-[(4-bromo-3-chlorophenyl)methyl]-N-methylcarbamate is unique due to its specific combination of tert-butyl, bromine, and chlorine substituents, which confer distinct chemical and biological properties .
特性
分子式 |
C13H17BrClNO2 |
|---|---|
分子量 |
334.63 g/mol |
IUPAC名 |
tert-butyl N-[(4-bromo-3-chlorophenyl)methyl]-N-methylcarbamate |
InChI |
InChI=1S/C13H17BrClNO2/c1-13(2,3)18-12(17)16(4)8-9-5-6-10(14)11(15)7-9/h5-7H,8H2,1-4H3 |
InChIキー |
NWKCTWGPEUTWKK-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N(C)CC1=CC(=C(C=C1)Br)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![5-bromo-N-{3-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl}pyrimidin-2-amine](/img/structure/B13858074.png)


![Ethyl 2-(Isoxazol-4-yl)-5,7-dioxo-4-phenethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13858087.png)


![Methyl 4-chloro-5-iodo-2-[(2-phenylacetyl)amino]benzoate](/img/structure/B13858106.png)


![10-Desacetyl-beta-[(ethoxycarbonyl)amino] Paclitaxel](/img/structure/B13858121.png)
